

# Spectroscopic Analysis of 6-Amino-2-bromo-3-methylbenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 6-Amino-2-bromo-3-methylbenzoic acid

Cat. No.: B124376

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a summary of the spectroscopic data for **6-Amino-2-bromo-3-methylbenzoic acid**. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands. To offer a comparative reference, experimental  $^1\text{H}$  NMR data for the closely related isomer, 2-bromo-3-methylbenzoic acid, is also included. Detailed, generalized experimental protocols for acquiring NMR, IR, and MS data for aromatic carboxylic acids are provided to guide researchers in their analytical workflows.

## Introduction

**6-Amino-2-bromo-3-methylbenzoic acid** is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development due to its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. Accurate characterization of such molecules is paramount, and spectroscopic techniques such as NMR, IR, and MS are indispensable for confirming chemical structure and purity. This guide aims to provide a foundational dataset and methodological framework for the spectroscopic analysis of this compound.

Chemical Structure:

- IUPAC Name: **6-Amino-2-bromo-3-methylbenzoic acid**
- Molecular Formula:  $C_8H_8BrNO_2$
- Molecular Weight: 230.06 g/mol
- CAS Number: 1156838-26-4

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

#### 2.1.1. Predicted $^1H$ NMR Data for **6-Amino-2-bromo-3-methylbenzoic acid**

The following table summarizes the predicted proton NMR chemical shifts. These values are estimated based on the electronic environment of the protons.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.0-7.2	Doublet	1	Aromatic H (C4-H)
~ 6.6-6.8	Doublet	1	Aromatic H (C5-H)
~ 4.5-5.5 (broad)	Singlet	2	Amino (-NH <sub>2</sub> )
~ 2.2-2.4	Singlet	3	Methyl (-CH <sub>3</sub> )
~ 11.0-13.0 (broad)	Singlet	1	Carboxylic Acid (-COOH)

#### 2.1.2. Experimental $^1H$ NMR Data for 2-bromo-3-methylbenzoic acid (for comparison)

For comparative purposes, the experimental  $^1H$  NMR data for the related isomer, 2-bromo-3-methylbenzoic acid, is presented below. Note the absence of the amino group and the different substitution pattern will alter the chemical shifts.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.70	Triplet	3.9	Aromatic H
7.42	Doublet	7.2	Aromatic H
7.29	Triplet	7.6	Aromatic H
2.49	Singlet	-	Methyl (-CH <sub>3</sub> )

### 2.1.3. Predicted <sup>13</sup>C NMR Data for **6-Amino-2-bromo-3-methylbenzoic acid**

The predicted carbon-13 NMR chemical shifts are outlined below.

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 170-175	Carboxylic Acid (C=O)
~ 145-150	Aromatic C-NH <sub>2</sub>
~ 135-140	Aromatic C-Br
~ 130-135	Aromatic C-H
~ 125-130	Aromatic C-CH <sub>3</sub>
~ 115-120	Aromatic C-H
~ 110-115	Aromatic C-COOH
~ 20-25	Methyl (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for **6-Amino-2-bromo-3-methylbenzoic acid** are listed below.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
3300-3500 (broad)	N-H Stretch	Amino group (-NH <sub>2</sub> )
2500-3300 (broad)	O-H Stretch	Carboxylic acid (-COOH)
1680-1710	C=O Stretch	Carboxylic acid carbonyl
1600-1650	N-H Bend	Amino group
1450-1600	C=C Stretch	Aromatic ring
1210-1320	C-O Stretch	Carboxylic acid
1000-1100	C-N Stretch	Amino group
600-800	C-Br Stretch	Bromo substituent

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

### 2.3.1. Predicted Mass Spectrometry Data for **6-Amino-2-bromo-3-methylbenzoic acid**

m/z	Interpretation
230/232	Molecular ion peak [M] <sup>+</sup> , showing the isotopic pattern for one bromine atom.
213/215	Loss of OH group from the carboxylic acid.
185/187	Loss of COOH group.
106	Loss of Br and COOH groups.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid aromatic carboxylic acids.

## NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the solid sample.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ , or Methanol- $d_4$ ) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
- **Data Acquisition:**
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
  - Acquire the  $^1H$  NMR spectrum. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - Acquire the  $^{13}C$  NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}C$ . Proton decoupling is typically used to simplify the spectrum.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

## IR Spectroscopy (Attenuated Total Reflectance - ATR)

- **Background Spectrum:** Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Apply Pressure:** Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

- **Data Acquisition:** Acquire the IR spectrum over the desired range (typically 4000-400  $\text{cm}^{-1}$ ). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

## Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.
- **Ionization:** The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Analysis:** The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

## Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

## Conclusion

This guide provides a foundational set of predicted and comparative spectroscopic data for **6-Amino-2-bromo-3-methylbenzoic acid**, along with standardized methodologies for its analysis. While direct experimental data remains elusive in publicly accessible domains, the

information presented herein serves as a valuable resource for researchers in the fields of chemical synthesis and drug development, enabling preliminary characterization and guiding further empirical investigation. The provided protocols offer a robust starting point for obtaining high-quality spectroscopic data for this and related compounds.

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